molecular formula C14H19N3 B11878517 1-Methyl-3-(piperidin-1-ylmethyl)-1H-indazole

1-Methyl-3-(piperidin-1-ylmethyl)-1H-indazole

Cat. No.: B11878517
M. Wt: 229.32 g/mol
InChI Key: FPKVHNFCHQFTSR-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperidin-1-ylmethyl)-1H-indazole is a heterocyclic compound that features both an indazole and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(piperidin-1-ylmethyl)-1H-indazole typically involves the reaction of 1H-indazole with piperidine derivatives under specific conditions. One common method involves the alkylation of 1H-indazole with a piperidin-1-ylmethyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(piperidin-1-ylmethyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indazole moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-Methyl-3-(piperidin-1-ylmethyl)-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-1-ylmethyl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

    1-Methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole.

    1-Methyl-3-(piperidin-1-ylmethyl)-1H-benzimidazole: Contains a benzimidazole ring, showing different biological activities.

Uniqueness: 1-Methyl-3-(piperidin-1-ylmethyl)-1H-indazole is unique due to its specific combination of the indazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-methyl-3-(piperidin-1-ylmethyl)indazole

InChI

InChI=1S/C14H19N3/c1-16-14-8-4-3-7-12(14)13(15-16)11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3

InChI Key

FPKVHNFCHQFTSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CN3CCCCC3

Origin of Product

United States

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